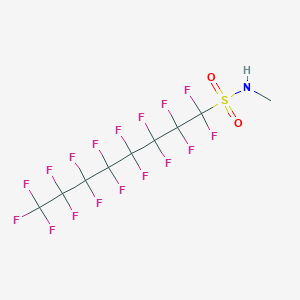

Heptadecafluoro-N-methyloctanesulphonamide

Übersicht

Beschreibung

N-methyl Perfluorooctanesulfonamide is a synthetic organofluorine compound characterized by a perfluorinated carbon chain and a terminal sulfonamide functional group. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), known for their exceptional chemical stability and resistance to degradation. N-methyl Perfluorooctanesulfonamide has been used in various industrial applications, including as a surfactant and in the production of water and stain-resistant materials .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

N-Methyl-Perfluorooctansulfonamid kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von Perfluorooctansulfonylfluorid mit Methylamin. Diese Reaktion findet typischerweise unter kontrollierten Bedingungen statt, wobei Lösungsmittel wie Acetonitril oder Methanol zur Förderung der Reaktion verwendet werden. Das resultierende Produkt wird dann durch Destillation oder Umkristallisation gereinigt .

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von N-Methyl-Perfluorooctansulfonamid häufig großtechnische chemische Reaktoren, in denen die Reaktion zwischen Perfluorooctansulfonylfluorid und Methylamin durchgeführt wird. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei Reaktionsparameter wie Temperatur, Druck und Reaktantenkonzentrationen kontinuierlich überwacht werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Methyl-Perfluorooctansulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Perfluorooctansulfonsäure zu bilden.

Reduktion: Reduktionsreaktionen können N-Methyl-Perfluorooctansulfonamid in andere Derivate mit unterschiedlichen funktionellen Gruppen umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, darunter Amine und Alkohole.

Wichtigste gebildete Produkte

Oxidation: Perfluorooctansulfonsäure.

Reduktion: Derivate mit unterschiedlichen funktionellen Gruppen, wie Amine oder Alkohole.

Substitution: Verbindungen mit neuen funktionellen Gruppen, die die Methylgruppe ersetzen.

Wissenschaftliche Forschungsanwendungen

N-Methyl-Perfluorooctansulfonamid wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Verwendet als Tensid und bei der Synthese anderer fluorierter Verbindungen.

Biologie: Untersucht auf seine Auswirkungen auf biologische Systeme, einschließlich seines Potenzials als bioakkumulierende Substanz.

Medizin: Untersucht auf seine potenziellen toxikologischen Wirkungen und seine Rolle in der Umweltgesundheit.

Industrie: Verwendung bei der Herstellung von wasser- und schmutzabweisenden Materialien sowie in Löschschaum

Wirkmechanismus

Der Wirkmechanismus von N-Methyl-Perfluorooctansulfonamid beinhaltet seine Wechselwirkung mit Zellmembranen und Proteinen. Diese Verbindung kann die mitochondriale Bioenergetik stören, indem sie den mitochondrialen Permeabilitätsübergang induziert, was zur Freisetzung von Cytochrom c und zur Bildung reaktiver Sauerstoffspezies führt. Diese Effekte können zu oxidativem Stress und Zellschäden führen .

Wirkmechanismus

The mechanism of action of N-methyl Perfluorooctanesulfonamide involves its interaction with cellular membranes and proteins. This compound can disrupt mitochondrial bioenergetics by inducing mitochondrial permeability transition, leading to the release of cytochrome c and the generation of reactive oxygen species. These effects can result in oxidative stress and cellular damage .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Perfluorooctansulfonsäure (PFOS): Eine verwandte Verbindung mit ähnlichen chemischen Eigenschaften, aber unterschiedlichen Anwendungen.

Perfluorbutansulfonsäure (PFBS): Ein PFAS mit kürzerer Kette und unterschiedlichen Umwelt- und toxikologischen Profilen.

Perfluorooctansäure (PFOA): Ein weiteres PFAS mit weit verbreiteter industrieller Verwendung und Umweltpersistenz.

Einzigartigkeit

N-Methyl-Perfluorooctansulfonamid ist aufgrund seiner spezifischen funktionellen Gruppe und seiner Anwendungen in verschiedenen industriellen Prozessen einzigartig. Seine chemische Stabilität und Beständigkeit gegen Abbau machen es zu einer wertvollen Verbindung bei der Herstellung von wasser- und schmutzabweisenden Materialien, obwohl diese gleichen Eigenschaften Bedenken hinsichtlich seiner Umweltpersistenz und potenziellen gesundheitlichen Auswirkungen aufwerfen .

Biologische Aktivität

Heptadecafluoro-N-methyloctanesulphonamide (often referred to as NMeFOSE) is a perfluoroalkyl substance (PFAS) characterized by a long carbon chain and a sulfonamide functional group. This compound has garnered attention due to its widespread use in industrial applications and potential biological impacts. The following sections detail its biological activity, including toxicity profiles, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

- Chemical Formula : C9H4F17NO2S

- Molecular Weight : 505.19 g/mol

- Solubility : Generally low water solubility due to the long fluorinated carbon chain.

- Structure : Contains a perfluorinated alkyl chain which contributes to its unique chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 505.19 g/mol |

| Water Solubility | Low |

| Log Kow | High (indicating lipophilicity) |

Toxicological Profile

Research indicates that NMeFOSE exhibits several toxicological effects, particularly related to liver function and potential carcinogenicity. Key findings include:

- Acute Toxicity : Studies show that NMeFOSE can induce liver toxicity in laboratory animals, with significant effects observed in subchronic oral toxicity studies .

- Immunotoxicity : Evidence suggests that exposure may lead to immunological alterations, impacting antibody responses and increasing susceptibility to infections .

- Reproductive and Developmental Toxicity : Epidemiological studies link PFAS exposure to adverse reproductive outcomes, including decreased birth weights and developmental abnormalities .

NMeFOSE's biological activity is primarily mediated through its interactions with various biological receptors:

- Endocrine Disruption : NMeFOSE has been implicated in disrupting thyroid hormone signaling pathways. It competes with thyroid hormones for binding sites on transport proteins like transthyretin, potentially leading to altered hormone availability .

- Genotoxicity : Although available data suggest low genotoxic potential, non-genotoxic mechanisms may still pose risks for carcinogenic outcomes due to metabolic byproducts such as perfluorooctanesulfonate (PFOS) .

Case Studies

Several studies have investigated the effects of NMeFOSE on various biological systems:

- Liver Toxicity in Rodents :

- Impact on Thyroid Function :

- Human Epidemiological Studies :

Summary of Findings

The biological activity of this compound reveals significant concerns regarding its toxicity and potential health impacts:

- Toxic Effects : Liver toxicity, immunotoxicity, and reproductive harm are primary concerns.

- Mechanisms of Action : Endocrine disruption through thyroid hormone interference is a key pathway for its biological effects.

- Environmental Impact : Ongoing studies are necessary to fully understand the ecological ramifications of NMeFOSE and other PFAS compounds.

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-methyloctane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F17NO2S/c1-27-30(28,29)9(25,26)7(20,21)5(16,17)3(12,13)2(10,11)4(14,15)6(18,19)8(22,23)24/h27H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMWNTGHXHOWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17SO2NHCH3, C9H4F17NO2S | |

| Record name | N-Methylperfluorooctane sulfonamide | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067629 | |

| Record name | N-Methylperfluorooctanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31506-32-8 | |

| Record name | N-Methylperfluorooctanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31506-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AI 3-29758 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031506328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylperfluorooctanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecafluoro-N-methyloctanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.